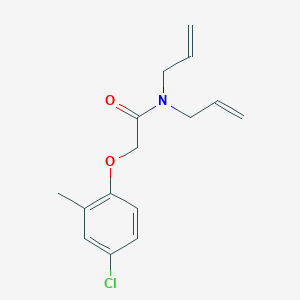
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide, also known as DCMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DCMC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C16H17ClNO2.
作用機序
The mechanism of action of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have herbicidal and insecticidal activities by disrupting the growth and development of plants and insects.
実験室実験の利点と制限
One advantage of using N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal. This compound is also relatively expensive compared to other compounds, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Another area of interest is the investigation of this compound as a potential herbicide or insecticide for agricultural use. Additionally, the use of this compound as a polymer modifier or precursor for the synthesis of other compounds may also be explored in the future.
合成法
The synthesis of N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a product, which can be purified through recrystallization or column chromatography.
科学的研究の応用
N,N-diallyl-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, this compound has been studied for its herbicidal and insecticidal activities. In material science, this compound has been explored for its potential use as a polymer modifier and as a precursor for the synthesis of other compounds.
特性
分子式 |
C15H18ClNO2 |
|---|---|
分子量 |
279.76 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C15H18ClNO2/c1-4-8-17(9-5-2)15(18)11-19-14-7-6-13(16)10-12(14)3/h4-7,10H,1-2,8-9,11H2,3H3 |
InChIキー |
JYNUDPBRLNGBEL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC=C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)





